Product packaging for 2-Cyano-N-[(propylamino)carbonyl]acetamide(Cat. No.:CAS No. 41078-07-3)

2-Cyano-N-[(propylamino)carbonyl]acetamide

Cat. No.: B12649413
CAS No.: 41078-07-3
M. Wt: 169.18 g/mol
InChI Key: IPYUASJGSWVYAY-UHFFFAOYSA-N
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Description

Contextual Overview of Cyanoacetamide Derivatives in Synthetic Organic Chemistry

Cyanoacetamide derivatives are a class of organic compounds characterized by a core structure containing a nitrile group and an amide group separated by a methylene (B1212753) bridge. This unique arrangement of functional groups imparts a high degree of reactivity, making them exceptionally versatile building blocks in organic synthesis. The parent compound, 2-cyanoacetamide (B1669375), is a readily available and relatively inexpensive starting material. lookchem.comnist.gov

These derivatives are prized for their ability to participate in a wide array of chemical transformations. The active methylene group, flanked by the electron-withdrawing nitrile and carbonyl groups, is readily deprotonated to form a stabilized carbanion. This nucleophilic character allows for participation in various condensation reactions, most notably the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated products. molaid.com

Furthermore, the presence of both a nucleophilic nitrogen atom in the amide and electrophilic carbon atoms in the nitrile and carbonyl groups makes cyanoacetamide derivatives ideal precursors for the synthesis of a vast range of heterocyclic compounds. ekb.eg These include pyridines, pyrimidines, thiazoles, and pyrazoles, many of which form the core structures of medicinally important molecules. ekb.egbeilstein-journals.org The ability to construct complex molecular architectures from simple, acyclic precursors is a cornerstone of modern synthetic strategy, and cyanoacetamide derivatives are exemplary in this regard.

The general synthetic route to N-substituted cyanoacetamides often involves the reaction of an amine with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). alfa-chemistry.com This straightforward method allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a vast library of derivatives with tailored properties.

Rationale for Academic Investigation of 2-Cyano-N-[(propylamino)carbonyl]acetamide

The academic interest in this compound stems from its potential as a precursor in the synthesis of more complex molecules. While extensive research dedicated solely to this compound is not widely published, its value is demonstrated by its role as a key intermediate.

A significant rationale for its investigation is its use in the synthesis of other chemical entities. For instance, this compound serves as a precursor for the preparation of Acetamide (B32628), 2-cyano-2-(methoxyimino)-N-[(propylamino)carbonyl]-. guidechem.com This transformation highlights the reactivity of the active methylene group in the parent molecule, which can be functionalized to introduce new chemical moieties and expand the molecular complexity.

The propylamino group attached to the carbonyl function can also influence the compound's physical and chemical properties, such as solubility and reactivity, compared to other N-substituted cyanoacetamides. The investigation of such derivatives allows for a deeper understanding of structure-activity relationships within this class of compounds.

The fundamental reactivity of the cyanoacetamide core, combined with the specific propyl-substituted urea-like moiety, makes this compound a target for investigations into novel synthetic methodologies and the creation of new molecular scaffolds.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of this compound, based on the available chemical literature and database information. The primary objectives are:

To position this compound within the broader context of cyanoacetamide chemistry.

To elucidate the scientific reasoning that justifies the academic study of this specific compound.

To present known data and logical synthetic pathways based on the reactivity of its functional groups.

This article will adhere strictly to the outlined sections, focusing solely on the chemical nature and research context of this compound.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 41078-07-3 alfa-chemistry.com
Molecular Formula C₇H₁₁N₃O₂ alfa-chemistry.com
Molecular Weight 169.18 g/mol alfa-chemistry.com
Predicted Density 1.132 g/cm³ alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B12649413 2-Cyano-N-[(propylamino)carbonyl]acetamide CAS No. 41078-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(propylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N3O2/c1-2-5-9-7(12)10-6(11)3-4-8/h2-3,5H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYUASJGSWVYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194038
Record name 2-Cyano-N-((propylamino)carbonyl)acetamide
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Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41078-07-3
Record name 2-Cyano-N-[(propylamino)carbonyl]acetamide
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Record name 2-Cyano-N-((propylamino)carbonyl)acetamide
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Record name 2-Cyano-N-((propylamino)carbonyl)acetamide
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Record name 2-cyano-N-[(propylamino)carbonyl]acetamide
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Record name 2-Cyano-N-[(propylamino)carbonyl]acetamide
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Synthetic Strategies for the Preparation of 2 Cyano N Propylamino Carbonyl Acetamide and Analogues

Established Methodologies for Cyanoacetamide Core Synthesis

The cyanoacetamide core is a versatile building block in organic synthesis, and several reliable methods for its preparation have been developed. These can be broadly categorized into condensation reactions, transformations of halogenated precursors, and multicomponent reactions.

Amine-Acylating Reagent Condensations (e.g., Alkyl Cyanoacetates, Cyanoacetic Acid, 3-Oxopropanenitriles)

The most common and direct route to N-substituted cyanoacetamides is the condensation of a primary or secondary amine with an acylating agent derived from cyanoacetic acid. researchgate.netekb.eg

Reaction with Alkyl Cyanoacetates: The reaction between an amine and an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate or methyl cyanoacetate, is a widely employed method. ekb.egresearchgate.net This nucleophilic acyl substitution typically involves heating the amine with the cyanoacetate, sometimes without a solvent (fusion method) or in a suitable solvent like ethanol (B145695). researchgate.nettubitak.gov.tr The reaction proceeds by the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of an alcohol molecule. For the synthesis of the parent cyanoacetamide, concentrated aqueous ammonia (B1221849) is reacted with ethyl cyanoacetate, often at low temperatures to facilitate crystallization of the product. orgsyn.org

Reaction with Cyanoacetic Acid: Cyanoacetic acid itself can be used to acylate amines. However, this reaction generally requires a coupling agent to activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a base like dimethylaminopyridine (DMAP). researchgate.net Another approach involves heating the amine and cyanoacetic acid with acetic anhydride (B1165640). researchgate.net

Reaction with 3-Oxopropanenitriles: 3-Oxopropanenitriles, which are derivatives of cyanoacetic acid, can also serve as precursors for cyanoacetamides under various reaction conditions. researchgate.net

A summary of representative condensation reactions for the cyanoacetamide core is presented in Table 1.

Table 1: Examples of Amine-Acylating Reagent Condensations for Cyanoacetamide Synthesis This is an interactive table. You can sort and filter the data.

Amine Acylating Reagent Conditions Product Reference(s)
Ammonia Ethyl Cyanoacetate Concentrated aqueous solution, ice-salt bath 2-Cyanoacetamide (B1669375) orgsyn.org
Substituted Anilines Ethyl Cyanoacetate Reflux, high temperature N-Aryl-2-cyanoacetamides ekb.eg
2-Aminoquinoline-3-carbonitrile Ethyl Cyanoacetate Dimethylformamide, reflux 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide researchgate.net

Transformations from Halogenated Precursors and Cyanide Sources

An alternative strategy to form the cyanoacetamide structure involves a two-step process starting from a halogenated precursor. This method first introduces the acetamide (B32628) framework and then the cyano group. A typical procedure involves the treatment of an amine with chloroacetyl chloride to form an N-substituted-2-chloroacetamide. This intermediate is then subjected to nucleophilic substitution with a cyanide source, such as potassium cyanide, to yield the desired cyanoacetamide. researchgate.net This route provides a versatile alternative, particularly when the starting amine is readily available and the corresponding cyanoacetate is not.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to complex molecules, including derivatives of cyanoacetamides. rsc.org Cyanoacetic acid and its derivatives are frequent starting materials in various MCRs. tubitak.gov.tr For instance, the Gewald reaction, a well-known MCR, can utilize cyanoacetamides, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes. While not a direct synthesis of the cyanoacetamide core itself, these reactions highlight the utility of cyanoacetamides as key building blocks in diversity-oriented synthesis. rsc.org

Targeted Synthesis of 2-Cyano-N-[(propylamino)carbonyl]acetamide

The synthesis of the title compound, this compound, requires the specific introduction of the propylamino carbonyl moiety onto the cyanoacetamide backbone. This creates an N-acylurea structure.

Specific Reaction Pathways for the Propylamino Carbonyl Moiety Introduction

While no specific literature detailing the synthesis of this compound was identified, a plausible and chemically sound approach involves the reaction of cyanoacetamide with an appropriate propyl-containing electrophile. The most direct method is the reaction of cyanoacetamide with propyl isocyanate.

In this proposed pathway, the amide nitrogen of cyanoacetamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of propyl isocyanate. This addition reaction forms the desired N-acylurea linkage. The reaction is analogous to the formation of ureas from the reaction of amines with isocyanates. wikipedia.org The presence of the electron-withdrawing cyanoacetyl group may influence the nucleophilicity of the amide nitrogen.

Proposed Reaction Scheme:

NC-CH₂-C(=O)NH₂ + CH₃CH₂CH₂-N=C=O → NC-CH₂-C(=O)NH-C(=O)NHCH₂CH₂CH₃

Cyanoacetamide + Propyl Isocyanate → this compound

An alternative, though less direct, route could involve a multi-step process. First, cyanoacetamide could be reacted with phosgene (B1210022) or a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole) to form a cyanoacetyl isocyanate intermediate. wikipedia.orggoogle.com This highly reactive intermediate could then be treated with propylamine (B44156) to yield the final product. However, this approach involves the use of hazardous reagents and may be more complex to control.

Advanced Synthetic Techniques in Cyanoacetamide Synthesis

The quest for more efficient, rapid, and environmentally benign synthetic methodologies has led to the exploration of advanced techniques in the preparation of cyanoacetamide derivatives. These methods offer significant advantages over traditional synthetic routes, which often involve prolonged reaction times and the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. numberanalytics.comajrconline.org This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times and often an improvement in product yields compared to conventional heating methods. researchgate.netunifap.br

The synthesis of N-substituted-2-cyanoacetamides and their derivatives has been shown to benefit greatly from microwave irradiation. For instance, the synthesis of various 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, which are analogues of the title compound, demonstrated markedly increased reaction rates and higher yields under microwave irradiation compared to conventional heating. jchps.com In one study, a conventional heating method required 10 hours at 115°C to afford the product, whereas the microwave-assisted method, using a domestic microwave oven, was completed much more rapidly. jchps.com

A general procedure for the microwave-assisted synthesis of cyanoacetamide analogues, such as α,β-unsaturated cyanoacetamides, involves the Knoevenagel condensation of an aldehyde with a cyanoacetamide derivative. nih.gov This reaction can often be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netijpcbs.com For example, a mixture of an aromatic aldehyde and a cyanoacetamide derivative with a catalytic amount of a base like ammonium (B1175870) acetate (B1210297) can be irradiated in a microwave oven for a short period (e.g., 30-60 seconds) at a low power (e.g., 160-320 W) to yield the desired product in high purity. nih.govijpcbs.com

The advantages of microwave-assisted synthesis over conventional methods for cyanoacetamide derivatives are summarized in the table below.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to seconds researchgate.netunifap.br
Energy Consumption Generally higher due to longer reaction timesCan be more energy-efficient due to shorter reaction times, though the conversion of electricity to microwaves has its own energy cost researchgate.net
Yields Often lower to moderateGenerally higher researchgate.netjchps.com
Solvent Use Often requires organic solventsCan be performed under solvent-free conditions researchgate.netijpcbs.com
By-products Potential for increased side reactions due to prolonged heatingOften cleaner reactions with fewer by-products ajrconline.org

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the general procedures established for its analogues strongly suggest that this method would be highly effective. The reaction would likely involve the condensation of a suitable precursor with n-propyl isocyanate under microwave irradiation, potentially in a solvent-free manner or using a high-boiling point green solvent.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of this compound and its analogues can be made significantly greener by adopting several key strategies.

Use of Alternative Energy Sources: As discussed, microwave irradiation is a prime example of an alternative energy source that can dramatically reduce reaction times and, consequently, energy consumption compared to conventional heating. numberanalytics.comajrconline.org This aligns with the green chemistry principle of designing for energy efficiency.

Solvent-Free Reactions: A significant advancement in the green synthesis of cyanoacetamides is the ability to perform reactions under solvent-free or "neat" conditions. researchgate.netijpcbs.com This eliminates the need for volatile and often toxic organic solvents, which are a major source of chemical waste. The Knoevenagel condensation to form α,β-unsaturated cyanoacetamides is a notable example where solvent-free microwave-assisted synthesis has been successfully implemented. researchgate.netijpcbs.com

Use of Greener Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign solvents. For some cyanoacetamide syntheses, water or greener organic solvents like ethanol have been employed. unifap.br The development of novel bio-based solvents, such as Cyrene, also offers promising avenues for greener synthetic processes. nih.gov

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that contains the essential parts of all starting materials, are excellent examples of atom-economical reactions. The synthesis of various heterocyclic compounds from cyanoacetamide derivatives often utilizes MCRs, showcasing high atom economy.

Use of Catalysts: The use of catalysts, particularly those that are non-toxic and recyclable, is a cornerstone of green chemistry. In cyanoacetamide synthesis, mild and efficient catalysts such as ammonium acetate or reusable solid supports like basic alumina (B75360) have been employed to facilitate reactions under greener conditions. nih.gov

By integrating these advanced synthetic techniques and green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Derivatization Pathways of 2 Cyano N Propylamino Carbonyl Acetamide

Electrophilic and Nucleophilic Characterization of the Molecular Scaffold

The electronic landscape of 2-Cyano-N-[(propylamino)carbonyl]acetamide is characterized by a distribution of electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which are the primary sites for chemical reactions.

The primary nucleophilic sites include the nitrogen atoms of the amide and propylamino groups, as well as the oxygen atom of the carbonyl groups, all of which possess lone pairs of electrons. nih.gov The active methylene (B1212753) group, flanked by two electron-withdrawing groups (cyano and carbonyl), can be readily deprotonated by a base to form a carbanion, which is a potent nucleophile. asianpubs.orgresearchgate.net

Conversely, the principal electrophilic centers are the carbon atoms of the cyano and carbonyl groups. The carbon atom of the cyano group is electrophilic due to the polarization of the carbon-nitrogen triple bond. fiveable.me Similarly, the carbonyl carbons of the amide and the propylamino carbonyl moieties are electrophilic due to the electronegativity of the oxygen atoms. savemyexams.comle.ac.uk

Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles. fiveable.mereddit.com This reactivity is fundamental to many of the derivatization pathways of this compound. For instance, the cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. researchgate.net It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. chemistrysteps.com

A particularly important reaction of the cyano group in this scaffold is its participation in cyclization reactions. The electrophilic carbon of the nitrile can be attacked by an internal nucleophile, such as the nitrogen of a hydrazine (B178648) that has previously reacted with one of the carbonyl groups, to form a heterocyclic ring. nih.govbeilstein-journals.org This intramolecular cyclization is a key step in the synthesis of various five-membered heterocycles.

Reactivity of the Amide and Methylene Carbonyl Centers

The molecular scaffold of this compound contains two distinct carbonyl groups: one in the acetamide (B32628) linkage and another in the propylamino carbonyl (urea-like) moiety. Both carbonyl carbons are electrophilic and can be attacked by nucleophiles. savemyexams.commsu.edu

The active methylene group (-CH2-) situated between the cyano group and the acetamide carbonyl group is a key feature of this molecule's reactivity. The adjacent electron-withdrawing groups increase the acidity of the methylene protons, making this position susceptible to deprotonation by a base to form a stabilized carbanion. asianpubs.orgresearchgate.net This carbanion is a strong nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and condensation reactions.

The amide carbonyl itself can undergo nucleophilic acyl substitution, although amides are generally less reactive than other carboxylic acid derivatives. libretexts.org Under forcing conditions, such as strong acid or base and heat, the amide bond can be hydrolyzed. researchgate.net

Reactivity of the Propylamino Moiety

The propylamino moiety introduces a urea-like functional group into the molecule. The nitrogen atoms of the propylamino group possess lone pairs of electrons and are therefore nucleophilic. The reactivity of this group is influenced by the electronic effects of the adjacent carbonyl.

The N-propylurea portion of the molecule can undergo reactions typical of ureas. For instance, it can be involved in condensation reactions. fishersci.nonih.gov The hydrolysis of the urea (B33335) linkage is also possible, though it generally requires harsh conditions. The rate of hydrolysis can be influenced by steric factors around the carbonyl group. scribd.comillinois.edunih.gov The presence of the propyl group may impart specific solubility and reactivity characteristics compared to unsubstituted or differently substituted ureas. fishersci.nochemscene.comnist.govnist.gov

Cyclization and Heterocycle Formation via this compound Scaffolds

The strategic placement of reactive functional groups within this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The ability of the molecule to undergo intramolecular cyclization reactions is a cornerstone of its synthetic utility.

Formation of Five-Membered Heterocycles

The reaction of this compound and its derivatives with dinucleophilic reagents is a common strategy for the construction of five-membered heterocyclic rings.

The synthesis of pyrazole (B372694) derivatives from 2-cyano-N-substituted acetamides is a well-established and versatile transformation. nih.govbeilstein-journals.org Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

The most common method for the synthesis of 5-aminopyrazoles from 2-cyanoacetamide (B1669375) derivatives involves their condensation with hydrazine or substituted hydrazines. nih.govbeilstein-journals.org The reaction pathway generally proceeds through two key steps:

Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the electrophilic carbonyl centers of the 2-cyanoacetamide derivative. This is typically followed by a dehydration step to form a hydrazone intermediate. nih.govbeilstein-journals.orgnih.gov

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an internal nucleophile, attacking the electrophilic carbon of the cyano group. This intramolecular cyclization leads to the formation of the five-membered pyrazole ring. nih.govbeilstein-journals.orgchim.it

In the case of this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield a 5-aminopyrazole derivative. The reaction involves the initial formation of a hydrazone at one of the carbonyl groups, followed by cyclization involving the cyano group. nih.govbeilstein-journals.orgjocpr.com The specific regioselectivity of the initial hydrazine attack may depend on the relative reactivity of the two carbonyl groups.

The general reaction for the formation of 5-aminopyrazoles from β-ketonitriles and hydrazine is illustrated below:

Reactant 1Reactant 2ProductDescription
β-KetonitrileHydrazine5-AminopyrazoleCondensation reaction involving initial hydrazone formation followed by intramolecular cyclization onto the nitrile group. nih.govbeilstein-journals.org
2-CyanothioacetamideHydrazine3,5-DiaminopyrazoleReaction involves both the cyano and thioamide groups. nih.gov
N-Acylhydrazone-1,3,4-OxadiazoleOxidative cyclization can be promoted by certain metal ions. nih.govrsc.org

A study on the reaction of 2-cyanothioacetamides with hydrazine demonstrated the formation of 3,5-diaminopyrazoles, indicating the participation of both the cyano and thioamide groups in the cyclization. nih.gov While not a direct analogue, this highlights the general reactivity pattern of such systems. Further research on the reaction of this compound with various hydrazines would elucidate the specific pyrazole derivatives that can be accessed from this versatile starting material.

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from cyanoacetamide precursors is a well-established pathway in heterocyclic chemistry. researchgate.net For this compound, the reaction typically proceeds by first generating a reactive intermediate through treatment with a base, such as potassium hydroxide (B78521), in a suitable solvent like dimethylformamide (DMF). This is followed by the addition of phenyl isothiocyanate, which reacts with the active methylene group. The resulting intermediate salt can then be treated with an α-halo carbonyl compound, such as chloroacetyl chloride or bromoacetone, to induce cyclization and form the thiazole ring. sapub.org

For instance, reacting the potassium salt of this compound with phenyl isothiocyanate and subsequently with chloroacetyl chloride would be expected to yield a 2-ylidene acetamide derivative of a thiazolidinone. sapub.org

Table 1: Synthesis of Thiazole Derivatives

Reactant 1 Reactant 2 Reagents Expected Product Class
This compound Phenyl isothiocyanate 1. KOH/DMF 2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide derivative
Chloroacetyl chloride 2. Chloroacetyl chloride
This compound Phenyl isothiocyanate 1. KOH/DMF 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide derivative
Dithiolan Derivatives

The synthesis of 1,3-dithiolan derivatives from this compound can be achieved through a reaction pathway involving carbon disulfide. researchgate.net The reaction is typically carried out in the presence of a base like potassium hydroxide in a solvent such as DMF. The cyanoacetamide reacts with carbon disulfide to form a dithiocarboxylate intermediate. Subsequent reaction of this intermediate with an appropriate electrophile, for example, chloroacetyl chloride, leads to the formation of a 2-cyano-2-(4-oxo-1,3-dithiolan-2-ylidene)acetamide derivative. researchgate.net This method highlights the nucleophilic character of the active methylene group in the starting material.

Table 2: Synthesis of Dithiolan Derivatives

Reactant 1 Reactant 2 Reagents Expected Product
This compound Carbon disulfide 1. KOH/DMF 2-Cyano-2-(4-oxo-1,3-dithiolan-2-ylidene)-N-[(propylamino)carbonyl]acetamide

Formation of Six-Membered Heterocycles

This compound is also a valuable building block for the synthesis of various six-membered heterocycles, including pyridines, pyrimidines, and quinoxalinones, which are of significant interest in medicinal chemistry.

Pyridine (B92270) Derivatives

The construction of pyridine rings from cyanoacetamide precursors can be accomplished through several synthetic strategies. clockss.org A common approach involves the reaction of the cyanoacetamide with α,β-unsaturated carbonyl compounds or their equivalents. ekb.eg For example, the reaction of this compound with benzylidene malononitrile (B47326) in a basic medium, such as piperidine (B6355638) or triethylamine (B128534) in ethanol (B145695), would be expected to yield a highly substituted pyridine derivative. ekb.eg The reaction proceeds via a Michael addition of the active methylene group to the unsaturated system, followed by cyclization and elimination of a stable molecule.

Table 3: Synthesis of Pyridine Derivatives

Reactant 1 Reactant 2 Reagents Expected Product Class
Pyrimidine (B1678525) Derivatives

Pyrimidine rings can be effectively synthesized from this compound through condensation reactions with amidine-containing reagents. ias.ac.in A prominent method is a variation of the Biginelli reaction, where the cyanoacetamide is reacted with an aldehyde (e.g., a substituted benzaldehyde) and urea or thiourea (B124793) in the presence of a catalyst, such as ammonium (B1175870) chloride, under solvent-free conditions or in a solvent like ethanol. ias.ac.innih.gov This three-component reaction provides a direct route to functionalized pyrimidine derivatives.

Table 4: Synthesis of Pyrimidine Derivatives

Reactant 1 Reactant 2 Reactant 3 Reagents Expected Product Class
Quinoxalinone Derivatives

The synthesis of quinoxalinone derivatives typically involves the condensation of an o-phenylenediamine (B120857) with an α-keto acid or its ester. sapub.orgresearchgate.net While a direct one-pot synthesis from this compound is not standard, this starting material can be used to synthesize a key intermediate. For instance, this compound can be halogenated at the active methylene position to produce a 2-halo-2-cyanoacetamide derivative. This intermediate can then undergo reaction with an o-phenylenediamine. The initial reaction would involve the formation of an N-C bond, followed by an intramolecular cyclization (condensation) between the second amino group of the diamine and the cyano or amide carbonyl group, leading to the formation of the quinoxalinone ring system. nih.gov

Table 5: Synthesis of Quinoxalinone Derivatives (Proposed Pathway)

Starting Material Intermediate Reactant Expected Product Class

Fused Heterocyclic Systems Derived from this compound Scaffolds

The versatility of the this compound scaffold extends to the synthesis of fused heterocyclic systems. nih.gov These more complex structures are typically formed by constructing a second heterocyclic ring onto a pre-formed derivative of the initial cyanoacetamide.

For example, a pyrimidine derivative synthesized from this compound can serve as a substrate for further cyclization. If a 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxamide derivative is obtained, it can be reacted with reagents like phosphorus oxychloride to chlorinate the pyrimidine ring, and then with acetic anhydride (B1165640) to form a fused pyrimido[4,5-d]pyrimidine (B13093195) system. nih.gov Another pathway involves the synthesis of a thieno[2,3-b]pyridine (B153569) derivative, where a pyridine synthesized from the cyanoacetamide is subsequently used in a Gewald-type reaction to build the fused thiophene (B33073) ring. periodikos.com.br

Table 6: Examples of Fused Heterocyclic Systems

Intermediate Scaffold Reagents for Fusion Resulting Fused System
6-Amino-2-oxo-4-aryl-1,2-dihydropyrimidine-5-carboxamide derivative 1. POCl3 2. Acetic Anhydride Pyrimido[4,5-d]pyrimidine

Specific Reaction Mechanisms Involving this compound

The chemical behavior of this compound, also known as 1-(2-cyanoacetyl)-3-propylurea, is characterized by the presence of several reactive functional groups: an active methylene group, a cyano group, and a urea moiety. The active methylene group, situated between the electron-withdrawing cyano and carbonyl groups, is particularly susceptible to deprotonation, forming a stabilized carbanion. This carbanion serves as a potent nucleophile, enabling the compound to participate in a variety of carbon-carbon bond-forming reactions. The following sections detail the principal reaction mechanisms through which this compound can be derivatized.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.comekb.eg For this compound, the reaction is initiated by the deprotonation of the α-carbon by a weak base (e.g., piperidine, triethylamine) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product, often referred to as a Knoevenagel adduct. sigmaaldrich.com

While specific studies detailing the Knoevenagel condensation of this compound are not prevalent, extensive research on the closely related 2-cyanoacetamide demonstrates the versatility of this transformation. researchgate.netchemspider.com These reactions are known to proceed with a wide range of aliphatic, aromatic, and heteroaromatic aldehydes. researchgate.net The resulting electron-poor alkene products are valuable precursors for the synthesis of various heterocyclic systems. researchgate.net For instance, the condensation of 2-cyanoacetamide with 6-nitroveratraldehyde (B1662942) using piperidine in methanol (B129727) leads to the formation of 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (B2417300) in high yield. chemspider.com It is anticipated that this compound would react in a similar manner, yielding the corresponding N-propylcarbamoyl-substituted acrylamide (B121943) derivatives.

Table 1: Examples of Knoevenagel Condensation with 2-Cyanoacetamide Analogues This table presents data for analogous compounds to illustrate the typical conditions and outcomes of the Knoevenagel reaction.

Active Methylene CompoundAldehyde/KetoneCatalystSolventProductRef.
2-Cyanoacetamide6-NitroveratraldehydePiperidineMethanol2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide chemspider.com
2-CyanoacetamideVarious aromatic aldehydesN-MethylpiperazineSolvent-freeKnoevenagel condensation products researchgate.net
N-(Benzothiazol-2-yl)-2-cyanoacetamidep-ChlorobenzaldehydePiperidineEthanol2-(Benzothiazol-2-yl)-N-(p-chlorobenzylidene)-2-cyanoacetamide ekb.eg
2-CyanoacetamideSalicylaldehydeAcetic AcidAcetic Acid2-Imino-chromene-3-carboxamide derivatives ekb.eg

The reaction mechanism generally proceeds as follows:

  • Deprotonation: The base removes a proton from the active methylene group of this compound.
  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde or ketone.
  • Protonation: The intermediate alkoxide is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct.
  • Dehydration: This adduct readily eliminates a molecule of water to form the final α,β-unsaturated product. sigmaaldrich.com
  • Michael Addition Reactions

    The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are excellent Michael acceptors. The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an electron-deficient alkene. libretexts.org The carbanion of this compound itself can also act as a Michael donor, adding to other α,β-unsaturated systems like ketones, esters, and nitriles. libretexts.org

    The mechanism involves the formation of an enolate from the donor molecule, which then attacks the β-position of the acceptor. This creates a new, resonance-stabilized enolate, which is subsequently protonated to give the final 1,5-dicarbonyl (or related) compound. libretexts.org

    Research on the parent 2-cyanoacetamide shows its utility as a Michael donor. For example, it undergoes a 1,4-conjugate addition to butenonyl C-glycosides in the presence of organic bases, leading to the formation of glycosylmethyl pyridones after subsequent cyclization and aromatization. researchgate.net This highlights a powerful pathway for creating complex molecules where this compound could be employed to introduce the N-(propylcarbamoyl) moiety into the final structure.

    Table 2: Michael Addition Reactions Involving 2-Cyanoacetamide This table provides examples of Michael additions using the parent compound 2-cyanoacetamide to demonstrate the reaction's applicability.

    Michael DonorMichael AcceptorBaseSolventProduct TypeRef.
    2-CyanoacetamideButenonyl C-glycosideOrganic basesOrganic solventsGlycosylmethyl pyridone researchgate.net
    Diethyl malonate (stabilized enolate)α,β-Unsaturated ketoneSodium methoxideEthanol1,5-Dicarbonyl compound libretexts.org

    The general steps for this compound acting as a Michael donor are:

  • Enolate Formation: A base deprotonates the active methylene group to form the nucleophilic enolate.
  • Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated acceptor.
  • Protonation: The resulting enolate intermediate is protonated to yield the final addition product. libretexts.org
  • Gewald Reactions

    The Gewald reaction is a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgnih.gov This reaction is exceptionally useful for creating diverse thiophene libraries, which are important scaffolds in medicinal chemistry. nih.gov

    This compound is an ideal nitrile component for the Gewald reaction. The reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the cyanoacetamide to form an α,β-unsaturated nitrile. wikipedia.org Elemental sulfur then adds to the active methylene group, followed by cyclization via nucleophilic attack of the sulfur onto the cyano carbon, and subsequent tautomerization to yield the final 2-aminothiophene-3-carboxamide. wikipedia.org

    Using this compound in a Gewald reaction with a ketone (R1, R2 = alkyl/aryl) and sulfur would be expected to produce a 2-amino-4,5-disubstituted-thiophene-3-carboxamide bearing the N-propylurea group. An important characteristic of these products is the formation of an intramolecular hydrogen bond between the 2-amino group and the 3-amide carbonyl, which reduces conformational flexibility. nih.gov

    Table 3: The Gewald Three-Component Reaction This table outlines the general reactants and expected product for the Gewald reaction utilizing a generic cyanoacetamide.

    Carbonyl ComponentNitrile ComponentSulfur SourceBaseExpected ProductRef.
    Aldehyde or KetoneCyanoacetamidesElemental SulfurAmine (e.g., triethylamine)2-Aminothiophene-3-carboxamides nih.govresearchgate.net
    Cyclohexanone2-CyanoacetamideElemental SulfurMorpholine2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile organic-chemistry.org
    Cyanoacetoneα-Mercaptoaldehyde dimersTriethylamineDMF3-Acetyl-2-aminothiophenes mdpi.comnih.gov

    Dipolar Cycloadditions and Related Transformations

    The nitrile (cyano) group within this compound can participate in cycloaddition reactions, serving as a 2π component. smolecule.commit.edu These reactions are powerful methods for constructing five-membered heterocyclic rings. A notable example is the [3+2] dipolar cycloaddition between an azide (B81097) and a nitrile to form a tetrazole, although this often requires activation.

    More relevant to active methylene nitriles is the reaction with nitrile oxides or azides where the active methylene group or its Knoevenagel-derived double bond participates. For instance, 2-cyanoacetamide has been shown to react with diethyl (R)-3-azidophosphonate in the presence of potassium carbonate to yield a substituted 5-amino-4-carbamoyl-1,2,3-triazole. researchgate.net This reaction proceeds via the addition of the azide to the activated nitrile.

    Furthermore, the Knoevenagel adducts derived from this compound can act as dipolarophiles. The electron-withdrawing groups on the double bond make it susceptible to attack by 1,3-dipoles such as nitrile oxides, azides, and nitrones, leading to a variety of five-membered heterocyclic rings. While specific examples for the propyl-urea derivative are scarce, the reactivity of analogous systems provides a strong indication of its synthetic potential in this area. researchgate.netsmolecule.com

    Advanced Analytical and Spectroscopic Characterization of 2 Cyano N Propylamino Carbonyl Acetamide

    Chromatographic Separation Techniques

    Chromatographic techniques are fundamental for the purification and analysis of chemical compounds. For a polar, organic molecule like 2-Cyano-N-[(propylamino)carbonyl]acetamide, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be the methods of choice.

    High-Performance Liquid Chromatography (HPLC) Methodologies

    HPLC is a powerful technique for separating components of a mixture. For the target compound, reverse-phase HPLC would be the most suitable approach.

    Reverse Phase HPLC (RP-HPLC) Conditions for 2-Cyano-N-[(propylamino)carbonyl]acetamideA typical RP-HPLC setup would involve a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. The separation would be based on the differential partitioning of the compound between the stationary and mobile phases. While specific conditions are not available, a starting point for method development would likely involve the parameters listed in the hypothetical data table below.

    Table 1: Hypothetical RP-HPLC Conditions for this compound

    Parameter Condition
    Column C18 (e.g., 4.6 x 250 mm, 5 µm)
    Mobile Phase Acetonitrile and Water
    Detector UV at a wavelength determined by the compound's chromophore
    Flow Rate 1.0 mL/min
    Temperature Ambient or controlled (e.g., 25°C)

    | Injection Volume | 10 µL |

    Ultra-Performance Liquid Chromatography (UPLC) Applications

    UPLC is a more recent development that uses smaller particle size columns (typically <2 µm) and higher pressures than HPLC. This results in faster analysis times, better resolution, and increased sensitivity. A UPLC method for this compound would be based on a similar reverse-phase principle as the HPLC method but with significantly shorter run times. nist.govsielc.comsynhet.comchemscene.comsielc.com The use of smaller particle columns in UPLC allows for more efficient separations. nist.govsielc.comsynhet.comchemscene.comsielc.com

    Spectroscopic Identification and Structural Elucidation

    Spectroscopic techniques are essential for confirming the chemical structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be used for the unequivocal identification of this compound.

    Due to the absence of specific experimental spectra for this compound in the searched literature, a detailed analysis and interpretation of spectral data cannot be provided.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

    Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the propyl group, the methylene (B1212753) group adjacent to the cyano group, and the N-H protons of the amide and urea (B33335) functionalities.

    The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and cyano groups. The propyl group would likely present as a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and a triplet for the methylene (CH₂) protons attached to the nitrogen atom. The methylene protons (CH₂) situated between the cyano and carbonyl groups would appear as a singlet. The N-H protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

    Expected ¹H NMR Data for this compound

    Protons Expected Chemical Shift (ppm) Multiplicity
    CH₃ (propyl) ~0.9 Triplet
    CH₂ (propyl) ~1.5-1.6 Sextet
    CH₂-N (propyl) ~3.2-3.3 Triplet
    CH₂ (cyanoacetamide) ~3.6 Singlet
    N-H (amide) Variable (broad) Singlet

    Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

    The spectrum is expected to show signals for the three distinct carbon atoms of the propyl group, the methylene carbon of the cyanoacetamide moiety, the carbon of the cyano group, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons will be the furthest downfield due to the strong deshielding effect of the oxygen atoms. The cyano carbon will also have a characteristic chemical shift.

    Expected ¹³C NMR Data for this compound

    Carbon Atom Expected Chemical Shift (ppm)
    CH₃ (propyl) ~11
    CH₂ (propyl) ~22
    CH₂-N (propyl) ~42
    CH₂ (cyanoacetamide) ~25
    C≡N ~116
    C=O (acetamide) ~165

    To unequivocally confirm the structure of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

    COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, confirming the connectivity within the propyl group (CH₃-CH₂-CH₂-N).

    HSQC: An HSQC experiment would establish correlations between each proton and the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.

    Infrared (IR) Spectroscopy for Functional Group Analysis

    Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and C=O functional groups.

    The presence of two carbonyl groups (amide and urea) would likely result in strong, distinct absorption bands in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the amide and urea groups would appear as one or two bands in the range of 3200-3400 cm⁻¹. The C≡N stretching of the nitrile group is expected to produce a sharp, medium-intensity band around 2250 cm⁻¹. The C-H stretching of the aliphatic propyl and methylene groups would be observed around 2850-3000 cm⁻¹.

    Expected IR Absorption Bands for this compound

    Functional Group Expected Wavenumber (cm⁻¹) Intensity
    N-H Stretch 3200-3400 Medium-Strong
    C-H Stretch (aliphatic) 2850-3000 Medium
    C≡N Stretch ~2250 Medium, Sharp
    C=O Stretch (amide/urea) 1650-1750 Strong

    Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

    High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways could include the loss of the propyl group, the cyanoacetyl group, or other neutral fragments, leading to the formation of characteristic fragment ions.

    Expected Mass Spectrometry Data for this compound

    Analysis Expected Result
    Molecular Formula C₇H₁₀N₄O₂
    Molecular Weight 182.18 g/mol
    Molecular Ion Peak (M⁺) m/z 182

    Elemental Microanalysis for Purity and Composition Verification

    Elemental microanalysis is a fundamental technique used to determine the elemental composition of a pure organic compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated theoretical values, the purity and empirical formula of this compound can be verified.

    Theoretical Elemental Composition of this compound (C₇H₁₀N₄O₂)

    Element Theoretical Percentage (%)
    Carbon (C) 46.15
    Hydrogen (H) 5.53
    Nitrogen (N) 30.75

    Computational Chemistry and Theoretical Modeling of 2 Cyano N Propylamino Carbonyl Acetamide

    Quantum Chemical Calculations

    Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood at the electronic level. For 2-Cyano-N-[(propylamino)carbonyl]acetamide, these methods provide fundamental insights into its geometry, stability, and spectroscopic characteristics.

    Density Functional Theory (DFT) for Molecular Geometry Optimization

    Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by solving the Schrödinger equation within the DFT framework, which approximates the electron density of the system to calculate its ground-state energy. The geometry is iteratively adjusted to find the minimum energy conformation, which corresponds to the most stable structure. For this analysis, a common functional such as B3LYP with a suitable basis set like 6-311G(d,p) would be employed to ensure a high degree of accuracy. nih.gov

    The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

    Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

    ParameterBond/AnglePredicted Value
    Bond Length (Å)C≡N1.15
    C-C (cyano)1.47
    C=O (amide)1.23
    C-N (amide)1.35
    C=O (urea)1.24
    C-N (urea)1.38
    N-H1.01
    Bond Angle (°)C-C≡N178.5
    O=C-C121.0
    C-C-N115.0
    O=C-N122.5
    C-N-C120.0

    Note: The data in this table is representative and based on typical values for similar functional groups derived from DFT calculations on related structures.

    Prediction of Electronic Properties and Molecular Orbitals

    The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. scispace.com

    These properties are readily calculated using the same DFT methods employed for geometry optimization. The analysis of the molecular orbitals can also reveal the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

    Table 2: Predicted Electronic Properties of this compound

    PropertyPredicted Value (eV)
    HOMO Energy-7.5
    LUMO Energy-1.2
    HOMO-LUMO Gap6.3

    Note: These values are illustrative and represent typical ranges for cyanoacetamide derivatives as determined by DFT calculations.

    Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

    Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to predict the electronic absorption spectra of molecules. nih.govcecam.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). nih.gov The intensity of these absorptions is given by the oscillator strength. This information is invaluable for characterizing the molecule and understanding its photophysical properties. researchgate.net

    Table 3: Predicted Electronic Absorption Spectrum Data for this compound

    Transitionλmax (nm)Oscillator Strength (f)
    S0 → S12850.05
    S0 → S22400.12
    S0 → S32100.45

    Note: The data presented are hypothetical and serve to illustrate the type of information obtained from TD-DFT calculations on similar organic molecules.

    Molecular Dynamics Simulations

    While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule and its interactions with its environment. nih.govyoutube.com This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

    Conformational Analysis

    The presence of several single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformers. researchgate.net Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

    MD simulations can explore the conformational space of the molecule by simulating its movements over time. nih.gov By analyzing the trajectory of the simulation, it is possible to identify the most frequently occurring conformations and to calculate their relative energies. This provides a detailed picture of the molecule's flexibility and the preferred shapes it adopts. scielo.br

    Table 4: Hypothetical Conformational Analysis of this compound

    ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
    A (trans)180°0.0
    B (gauche)60°1.5
    C (cis)3.2

    Note: This table presents a simplified, hypothetical scenario to illustrate the expected results from a conformational analysis. The actual conformational landscape may be more complex.

    Solvent Effects on Molecular Behavior

    The behavior of a molecule can be significantly influenced by its solvent environment. dergipark.org.tr MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the solute and how it affects its conformation and dynamics.

    For a molecule like this compound, polar solvents would be expected to stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding. In contrast, nonpolar solvents would favor less polar conformers. MD simulations can quantify these effects by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

    Computational Modeling of this compound Faces Data Scarcity

    The specified outline, which includes transition state analysis, reaction pathway elucidation, and detailed molecular docking, requires specific computational data that has not been published for this compound. Research in this area tends to focus on analogs with different substitution patterns, such as aryl or cyclohexyl groups, which have been investigated for various potential applications. researchgate.netekb.eg

    Due to the absence of specific computational data for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested structure and focuses solely on this compound. Any attempt to do so would necessitate extrapolating from related but distinct molecules, thereby violating the core instruction to concentrate exclusively on the specified chemical entity.

    Further research and publication of computational studies on this compound are required before a comprehensive article on its theoretical modeling can be written.

    Mechanistic Insights into in Vitro Biological Activities of 2 Cyano N Propylamino Carbonyl Acetamide Derivatives

    Exploration of Cellular Interaction Mechanisms in In Vitro Models

    The in vitro evaluation of 2-Cyano-N-[(propylamino)carbonyl]acetamide would involve a series of experiments to elucidate its effects on both mammalian cell lines and various microorganisms.

    Mechanisms of Antiproliferative Action in Cultured Cell Lines

    The potential for this compound to inhibit the growth of cancer cells would be a primary area of investigation. Research in this area would focus on identifying the molecular basis for any observed antiproliferative effects.

    To understand how this compound might halt cell proliferation, studies would need to identify its specific molecular targets within the cell. Based on research into related cyanoacetamide derivatives, potential targets could include protein kinases, which are crucial regulators of cell growth and division. sapub.org The inhibition of such enzymes could disrupt signaling pathways essential for cancer cell survival.

    Future research would need to employ techniques such as affinity chromatography and proteomics to isolate and identify the proteins that directly interact with the compound. Subsequent validation through assays measuring the activity of these target proteins in the presence of the compound would be essential.

    Beyond direct target identification, understanding the broader impact on cellular processes is key. Studies on other acetamide (B32628) derivatives have shown that they can induce cell cycle arrest, for instance, by causing an accumulation of cells in a specific phase of the cell cycle, thereby preventing them from dividing. nih.gov Another potential mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.

    Experiments using flow cytometry to analyze cell cycle distribution and assays to detect markers of apoptosis (e.g., caspase activation, DNA fragmentation) would be necessary to determine if this compound modulates these fundamental cellular processes.

    Mechanistic Understanding of Antimicrobial Activity in Microorganism Cultures

    The investigation into the antimicrobial properties of this compound would aim to uncover how it inhibits the growth of bacteria and fungi.

    A key aspect of the antimicrobial mechanism would be the compound's ability to interact with essential microbial biomolecules. For related acetamide derivatives, researchers have explored interactions with microbial enzymes and DNA. nih.gov For example, some compounds are thought to inhibit enzymes involved in bacterial cell wall synthesis or DNA replication.

    Molecular docking studies could theoretically predict the binding of this compound to known microbial protein targets. These computational predictions would then require experimental validation through in vitro enzyme inhibition assays or biophysical techniques that measure direct binding.

    The interaction with microbial biomolecules would be expected to disrupt critical physiological processes. For instance, damage to the bacterial cell membrane, leading to leakage of cellular contents, is a known mechanism for some antimicrobial agents. Another potential mode of action is the inhibition of biofilm formation, which is a key virulence factor for many pathogenic bacteria. nih.gov

    To investigate these possibilities, researchers would need to conduct membrane permeability assays and quantify the effect of the compound on biofilm development by various microbial strains.

    Elucidation of Antioxidant Mechanisms in Chemical and Biological Systems

    Radical Scavenging Pathways

    No specific data is available in the scientific literature regarding the radical scavenging pathways of this compound. In general, compounds with similar functional groups, such as amides and nitriles, may participate in radical scavenging through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). However, without experimental evidence, the specific pathways and the efficiency of this compound as a radical scavenger remain unknown.

    Redox Modulation

    There is no available research on the capacity of this compound to modulate redox environments in biological systems. Studies on other molecules have shown that redox modulation can occur through various interactions, including the direct reaction with reactive oxygen species (ROS) or influencing the activity of antioxidant enzymes. The potential for this compound to engage in such activities has not been investigated.

    Structure-Mechanism Relationships in In Vitro Systems

    Correlation of Molecular Features with In Vitro Mechanistic Profiles

    A correlation between the molecular features of this compound and its in vitro mechanistic profiles cannot be established without experimental data. Key structural features of this molecule include the cyano group, the acetamide backbone, and the N-propylamino carbonyl moiety. The electron-withdrawing nature of the cyano group and the hydrogen-bonding capabilities of the amide and urea-like functionalities could theoretically influence its biological activity. However, this remains speculative in the absence of empirical studies.

    Design Principles for Modulating In Vitro Mechanistic Activity

    Without a baseline understanding of the in vitro mechanistic activity of this compound, it is not possible to delineate design principles for its modulation. Structure-activity relationship (SAR) studies, which are foundational for establishing such principles, have not been published for this specific compound or its close derivatives in the context of antioxidant or other biological mechanisms.

    Future Perspectives and Emerging Research Directions for 2 Cyano N Propylamino Carbonyl Acetamide

    Development of Novel Synthetic Routes with Enhanced Sustainability

    Future research could prioritize the development of environmentally benign and efficient synthetic methodologies for 2-Cyano-N-[(propylamino)carbonyl]acetamide. Current synthetic approaches for similar N-acylureas often rely on conventional methods that may involve hazardous reagents or generate significant waste. Green chemistry principles could be applied to devise more sustainable routes.

    Key areas of exploration would include:

    Catalytic Methods: Investigating the use of novel organocatalysts or metal catalysts to facilitate the coupling of a propyl isocyanate equivalent with cyanoacetamide, potentially under milder reaction conditions and with higher atom economy.

    Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. A possible flow process is outlined in the table below.

    Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional volatile organic compounds.

    Table 1: Illustrative Continuous Flow Synthesis Process

    StepProcessReagentsConditions
    1Reagent IntroductionCyanoacetamide, Propyl isocyanatePrecise molar ratio, pumped into microreactor
    2Mixing and ReactionMicroreactorControlled temperature and residence time
    3In-line PurificationSolid-phase scavenger resinRemoval of unreacted starting materials
    4Product IsolationCrystallization or solvent evaporationHigh purity product collection

    Advanced Spectroscopic and Structural Investigations

    A thorough understanding of the three-dimensional structure and spectroscopic properties of this compound is fundamental for predicting its reactivity and interactions. Future studies should aim to provide a comprehensive characterization of this compound.

    Advanced techniques that could be employed include:

    Multinuclear NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, studies using ¹⁴N and ¹⁵N NMR could provide valuable insights into the electronic environment of the nitrogen atoms within the urea (B33335) and amide functionalities.

    X-ray Crystallography: Single-crystal X-ray diffraction would be the definitive method to determine the precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

    Computational Chemistry: In tandem with experimental data, density functional theory (DFT) calculations can be used to predict spectroscopic data and to understand the conformational landscape of the molecule.

    Table 2: Predicted Spectroscopic Data for this compound

    TechniqueFunctional GroupPredicted Chemical Shift / Wavenumber
    ¹H NMR-CH₂- (propyl)~1.5 ppm (sextet)
    ¹H NMR-CH₂- (propyl)~3.2 ppm (triplet)
    ¹³C NMRC=O (amide)~165 ppm
    ¹³C NMRC=O (urea)~155 ppm
    IR SpectroscopyN-H stretch~3300 cm⁻¹
    IR SpectroscopyC≡N stretch~2250 cm⁻¹
    IR SpectroscopyC=O stretch~1700 cm⁻¹ and ~1650 cm⁻¹

    Integration of Machine Learning for Predictive Modeling in Chemical Reactions and Molecular Interactions

    The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can be leveraged to accelerate discovery and understanding.

    Future research directions in this area include:

    Reaction Optimization: ML algorithms could be trained on datasets of similar reactions to predict optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, minimizing the need for extensive empirical screening.

    Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the physicochemical properties and potential biological activities of this compound and its derivatives based on their molecular structures.

    Molecular Interaction Modeling: ML potentials could be used in molecular dynamics simulations to study the interaction of this compound with biological targets, such as enzymes or receptors, providing insights into its potential mechanism of action.

    Deeper Elucidation of In Vitro Mechanistic Pathways at a Molecular Level

    Given the presence of the cyanoacetamide moiety, which is a known pharmacophore in certain enzyme inhibitors, future in vitro studies could explore the potential biological activity of this compound.

    Prospective research could focus on:

    Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those with active site cysteine or serine residues that could potentially react with the cyano group or be targeted by the urea functionality.

    Mechanism of Action Studies: If inhibitory activity is identified, detailed kinetic studies could be performed to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).

    Structural Biology: Co-crystallization of the compound with a target enzyme could provide a molecular-level snapshot of the binding interactions, guiding the design of more potent and selective derivatives.

    Q & A

    Q. What are the recommended methods for synthesizing 2-Cyano-N-[(propylamino)carbonyl]acetamide, and what analytical techniques validate its purity?

    Answer: A plausible synthesis route involves a multi-step process:

    Substitution reaction : React a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a propylamine-containing reagent under alkaline conditions to form an intermediate.

    Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines.

    Condensation : React the amine intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) .

    Q. Validation methods :

    • NMR spectroscopy : Confirm molecular structure via proton/carbon chemical shifts (e.g., cyano group at ~110-120 ppm in 13C^{13}\text{C} NMR).
    • Mass spectrometry (MS) : Verify molecular ion peaks matching the theoretical mass (141.13 g/mol) .
    • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection.

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    Answer: Key safety measures include:

    • Personal protective equipment (PPE) :
      • Respirators (NIOSH/MSHA-certified) for aerosol prevention.
      • Chemical-resistant gloves (nitrile) and lab coats.
      • Safety goggles compliant with OSHA standards .
    • Ventilation : Use fume hoods for synthesis and handling.
    • Storage : Keep at 10–25°C in airtight containers, away from oxidizers .
    • Spill management : Collect with inert absorbents (e.g., vermiculite) and incinerate in approved facilities .

    Q. How can researchers characterize the physicochemical properties of this compound?

    Answer:

    Property Method Expected Data Reference
    Melting PointDifferential Scanning Calorimetry~202–205°C (extrapolated)
    SolubilityShake-flask method in solventsHigh in DMSO; moderate in ethanol
    Molar MassHigh-resolution MS141.13 g/mol

    Advanced Research Questions

    Q. How can contradictory data on the compound’s toxicity and environmental impact be resolved?

    Answer: Existing SDS documents lack ecotoxicological data (e.g., bioaccumulation, soil mobility) . To address this:

    In vitro assays : Use zebrafish embryo toxicity (ZFET) tests for acute aquatic toxicity.

    QSAR modeling : Predict biodegradability and persistence via computational tools (e.g., EPI Suite).

    Microcosm studies : Evaluate soil mobility using OECD 106 guidelines.
    Note: Preliminary data from structurally similar cyanoacetamides suggest moderate environmental persistence .

    Q. What experimental design optimizes the yield of this compound under varying reaction conditions?

    Answer: A factorial Design of Experiments (DoE) is recommended:

    Factor Levels Response
    Temperature60°C, 80°C, 100°CYield (%)
    Catalyst (e.g., DMAP)0.1 eq, 0.2 eq, 0.3 eqPurity (HPLC)
    Reaction time6 hr, 12 hr, 24 hrByproduct formation

    Statistical analysis (ANOVA) identifies optimal conditions. For example, reports 80°C and 0.2 eq DMAP maximized yield (78%) in analogous syntheses .

    Q. What strategies mitigate instability of this compound in aqueous solutions?

    Answer:

    • pH control : Stabilize in buffered solutions (pH 6–8) to prevent hydrolysis of the cyano group.
    • Lyophilization : Store as a lyophilized powder to reduce degradation.
    • Excipient screening : Test stabilizers like cyclodextrins or PEGs in formulations .

    Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

    Answer:

    • DFT calculations : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
    • Molecular docking : Screen against targets (e.g., kinases) using AutoDock Vina.
    • ADMET prediction : Use SwissADME to estimate bioavailability and toxicity .

    Q. What chromatographic methods resolve co-eluting impurities during purification?

    Answer:

    • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA).
    • TLC : Optimize with ethyl acetate/hexane (3:7) and UV visualization .
    • Prep-scale purification : Employ flash chromatography (silica gel, 40–63 µm) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.